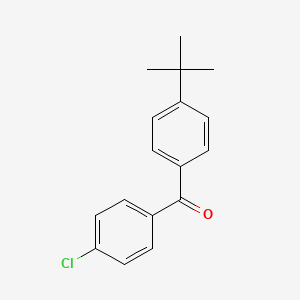

4-tert-Butyl-4'-chlorobenzophenone

Description

Contextual Significance of Benzophenone (B1666685) Derivatives in Organic Chemistry

Benzophenone and its derivatives represent a ubiquitous and versatile scaffold in organic and medicinal chemistry. nih.gov The core structure, consisting of a ketone group bridging two phenyl rings, serves as a fundamental building block for a vast array of molecules with diverse applications. In medicinal chemistry, numerous synthetic benzophenone motifs are found in marketed drugs and are explored for a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govscielo.br

Beyond their pharmaceutical relevance, benzophenones are crucial in materials science and industrial applications. They are widely used as photoinitiators in polymerization processes, leveraging their ability to absorb UV light and generate reactive species. acs.org This photosensitive nature also leads to their use as UV filters and stabilizers in products like cosmetics and plastics. collectionscanada.gc.canih.gov Furthermore, recent research has highlighted the potential of benzophenone-based materials in the development of organic light-emitting diodes (OLEDs). mdpi.com The adaptability of the benzophenone scaffold allows for fine-tuning of its chemical and physical properties through the introduction of various substituents, making it a subject of continuous synthetic exploration. nih.gov

Structural Characteristics and Chemical Reactivity of 4-tert-Butyl-4'-chlorobenzophenone

This compound is a disubstituted derivative of benzophenone, featuring a bulky, electron-donating tert-butyl group on one phenyl ring and an electron-withdrawing chlorine atom on the other. Its formal IUPAC name is (4-tert-butylphenyl)-(4-chlorophenyl)methanone. nih.gov This specific substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity.

The central carbonyl group is the primary site of chemical reactivity, particularly in photochemical reactions, a hallmark of the benzophenone class. Upon absorption of UV light, the carbonyl group can be excited to a triplet state, enabling it to participate in reactions such as hydrogen atom transfer (HAT) and cycloadditions. nih.govresearchgate.net The HAT process is fundamental to its role as a photoinitiator. nih.gov The Paterno-Büchi reaction, a [2+2] photocycloaddition between an excited carbonyl and an alkene, is another characteristic reaction of benzophenones, leading to the formation of four-membered oxetane (B1205548) rings. researchgate.net The electronic nature of the substituents on the phenyl rings modulates the energy of the excited state and the efficiency of these photochemical processes.

Below is a table summarizing key properties of this compound.

| Property | Value |

| CAS Number | 67743-49-1 chemicalbook.commatrixscientific.com |

| Molecular Formula | C₁₇H₁₇ClO nih.govchemicalbook.com |

| Molecular Weight | 272.8 g/mol nih.gov |

| IUPAC Name | (4-tert-butylphenyl)-(4-chlorophenyl)methanone nih.gov |

| Topological Polar Surface Area | 17.1 Ų nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| XLogP3 | 5.6 nih.gov |

| Data sourced from PubChem. nih.gov |

Overview of Current Research Trends in Halogenated and Alkylated Benzophenones

Current research into halogenated and alkylated benzophenones is multifaceted, spanning from novel synthetic applications to investigations of their biological and environmental impact. A significant trend is the use of these compounds in advanced organic synthesis. For instance, benzophenone itself has been employed in a dual role in the C-4 selective alkylation of pyridines within a continuous flow process, acting as both a HAT catalyst and a benign oxidant. nih.gov This highlights a move towards developing more efficient, scalable, and safer chemical transformations.

In the realm of materials science, substituted benzophenones are being engineered for specific functions in electronic devices. Research into derivatives for OLEDs focuses on creating materials with high thermal stability and specific photophysical properties, such as high triplet state energy levels, to serve as hosts for phosphorescent emitters. mdpi.com

Simultaneously, the biological activity of these derivatives remains a strong area of focus. Scientists are synthesizing and evaluating novel benzophenones for potential therapeutic benefits, such as dual anti-inflammatory and antiproliferative activities. scielo.br However, there is also increasing concern and research regarding the endocrine-disrupting properties of some benzophenone derivatives, particularly those used as UV filters. nih.govacs.org Studies investigate how modifications, such as chlorination, can affect the biological activity and potential toxicity of these widely used compounds. acs.org This dual focus on both leveraging the utility of benzophenones and understanding their potential risks defines the current research landscape.

Properties

IUPAC Name |

(4-tert-butylphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBVBJKJZFDPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373799 | |

| Record name | 4-tert-Butyl-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67743-49-1 | |

| Record name | 4-tert-Butyl-4'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for 4 Tert Butyl 4 Chlorobenzophenone and Analogues

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a conventional method for synthesizing aryl ketones. nih.govresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, tert-butylbenzene (B1681246), with an acyl halide, 4-chlorobenzoyl chloride, using a strong Lewis acid catalyst. iitk.ac.inmasterorganicchemistry.com

The reaction mechanism begins with the activation of the acylating agent by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). iitk.ac.inyoutube.com The Lewis acid coordinates to the halogen atom of the acyl chloride (4-chlorobenzoyl chloride), making it a better leaving group. masterorganicchemistry.com This coordination facilitates the formation of a highly electrophilic and resonance-stabilized acylium ion. youtube.comresearchgate.net

The subsequent step involves the electrophilic attack of the acylium ion on the electron-rich tert-butylbenzene ring. The tert-butyl group is an activating, ortho-para directing group; however, due to significant steric hindrance from the bulky tert-butyl group, the acylation occurs predominantly at the para position. The reaction concludes with the deprotonation of the arenium ion intermediate by the [AlCl₄]⁻ complex, which regenerates the aromaticity of the ring and releases the final product, 4-tert-butyl-4'-chlorobenzophenone. youtube.com The catalyst also complexes with the product ketone, necessitating a stoichiometric amount of catalyst and an aqueous workup to liberate the product. youtube.com While AlCl₃ is widely used, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and various solid acid catalysts have also been employed. researchgate.netresearchgate.netijraset.com

The efficiency of the Friedel-Crafts acylation is highly dependent on several reaction parameters. Optimizing these conditions is crucial for maximizing the yield of the desired para-isomer and enhancing selectivity.

| Parameter | Condition | Effect on Yield and Selectivity |

| Catalyst | Typically AlCl₃ or FeCl₃. researchgate.net The choice can influence reactivity; for instance, gallium chloride and ferric chloride can lead to faster reactions than aluminum chloride in certain solvents. researchgate.net | A moderately active catalyst like FeCl₃ combined with high temperatures can provide acceptable yields for less activated substrates. researchgate.net |

| Solvent | Solvents like nitrobenzene (B124822) or chlorobenzene (B131634) are often used. scribd.comgoogle.com Solvent-free conditions are also being explored with solid catalysts to create more eco-friendly processes. researchgate.netijraset.com | The choice of solvent can affect reaction rates and the isomer distribution of the product. scribd.com |

| Temperature | Reactions are often conducted at low to moderate temperatures (e.g., 35-55°C) to control selectivity and prevent side reactions. google.com | Higher temperatures can sometimes increase the reaction rate but may also lead to a decrease in selectivity and the formation of byproducts. researchgate.net |

| Reactant Ratio | The molar ratio of the aromatic substrate to the acylating agent and catalyst is a critical factor. | Using a large excess of the aromatic substrate can sometimes favor mono-alkylation but is less critical in acylation due to the deactivating nature of the product ketone. libretexts.org |

| Reaction Time | Reaction times can vary from a few hours to several days depending on the reactivity of the substrates and the conditions used. scribd.comgoogle.com | Prolonged reaction times do not always lead to higher yields and can promote the formation of impurities. |

This table is a synthesis of findings from multiple sources and illustrates general principles of Friedel-Crafts acylation optimization.

One patented method involves reacting methyl-phenoxide with parachlorobenzoyl chloride in a chlorobenzene solvent at 35-45°C, followed by heating to achieve demethylation, resulting in a 94.5% yield of the related 4-chloro-4'-hydroxybenzophenone. google.com Another approach using K-10 clay-supported iron chloride as a catalyst for the reaction between phenol (B47542) and p-chlorobenzoylchloride reported a 97% yield of 4-chloro-4'-hydroxybenzophenone, highlighting the move towards more environmentally benign catalysts. ijraset.com

A primary challenge in Friedel-Crafts acylation is managing side reactions that can lead to impurity formation. A common issue is the formation of isomers. Although the para-product is strongly favored in the acylation of tert-butylbenzene due to sterics, small amounts of the ortho-isomer can still be produced. oregonstate.edu

In the related benzoylation of chlorobenzene, reaction conditions significantly influence the ratio of ortho-, meta-, and para-chlorobenzophenone isomers. scribd.com Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant problem because the introduction of the electron-withdrawing acyl group deactivates the aromatic ring, making it less susceptible to further acylation. libretexts.orgrsc.orgnih.gov However, under harsh conditions, such as high temperatures or with very active catalysts, intermolecular transalkylation or dealkylation of the tert-butyl group can occur, leading to the formation of other benzophenone (B1666685) derivatives or benzene (B151609). oregonstate.edu Careful control of temperature and the choice of a suitable catalyst and solvent system are essential to minimize these unwanted side reactions. researchgate.netscribd.com

Organometallic Cross-Coupling Methodologies

Modern synthetic chemistry offers powerful alternatives to classical methods, with organometallic cross-coupling reactions providing high selectivity and functional group tolerance under milder conditions.

The synthesis of this compound can be achieved using Grignard reagents. This approach typically involves the reaction of a Grignard reagent, such as (4-tert-butylphenyl)magnesium bromide, with an acyl chloride like 4-chlorobenzoyl chloride. The Grignard reagent is prepared by reacting 1-bromo-4-tert-butylbenzene (B1210543) with magnesium metal. chemicalbook.com

A specific flow chemistry method describes the reaction of a Grignard reagent prepared from 1-bromo-4-tert-butylbenzene with ethylene (B1197577) glycol mono(4'-chlorobenzoate) to yield this compound. chemicalbook.com This method demonstrates the utility of organomagnesium compounds in forming the central ketone linkage.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a premier tool for the formation of carbon-carbon bonds, including the synthesis of diaryl ketones. acs.orgmdpi.com This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. nih.gov

Application of Novel Catalyst Architectures (e.g., Magnetic Nanoparticle-Supported Lewis Acids)

The conventional Friedel-Crafts acylation, a cornerstone reaction for producing aryl ketones, typically relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). chemistryjournals.netnih.gov This classical approach, however, suffers from significant drawbacks, including the generation of large quantities of corrosive waste and difficulties in catalyst separation and recovery. chemistryjournals.netresearchgate.net To address these environmental and practical issues, significant research has been directed toward developing heterogeneous, recyclable catalysts. Among the most promising are Lewis acids supported on magnetic nanoparticles (MNPs). nih.gov

MNPs, particularly those based on iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), serve as excellent catalyst supports due to their high surface area and unique superparamagnetic properties. ciac.jl.cnmdpi.com This magnetism allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration and preventing catalyst loss. researchgate.netmdpi.com

Several MNP-based catalyst architectures have been successfully applied to Friedel-Crafts acylation and related transformations:

Bare Magnetic Nanoparticles: Unfunctionalized γ-Fe₂O₃ nanoparticles have been demonstrated as an effective and magnetically recoverable catalyst for the Friedel-Crafts benzoylation of arenes under solvent-free sonication conditions. chemistryjournals.net Similarly, Fe₃O₄ nanoparticles have been used as a robust catalyst for the acylation of aromatic compounds with acid chlorides at room temperature, again under solvent-free conditions. researchgate.net The catalyst can be recycled multiple times without a significant drop in activity. researchgate.netmdpi.com

Spinel Ferrite (B1171679) Nanoparticles: In addition to simple iron oxides, mixed-metal spinel ferrites like copper ferrite (CuFe₂O₄) have shown high catalytic activity. CuFe₂O₄ nanoparticles have been successfully used as a recyclable catalyst in various organic transformations, including Friedel-Crafts acylation. researchgate.net The inclusion of a second metal in the spinel structure can enhance catalytic performance and stability. researchgate.net

Immobilized Ionic Liquids: A sophisticated approach involves immobilizing a Lewis acidic ionic liquid onto the surface of MNPs. For instance, a chloroaluminate ionic liquid has been grafted onto silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂Si[PrMIM]Cl·AlCl₃). nih.govmdpi.com This catalyst proved highly efficient for Friedel-Crafts sulfonylation, a reaction analogous to acylation. nih.gov The system combines the high Lewis acidity required for the reaction with the practical benefits of magnetic recovery, stability, and recyclability over numerous cycles. nih.govmdpi.com The reaction can often be performed under solvent-free conditions, further enhancing its green credentials. nih.govmdpi.com

The application of these magnetic catalysts represents a significant advance, offering a pathway to cleaner, more efficient, and economically viable synthesis of this compound and its analogues.

Table 1: Features of Magnetic Nanoparticle-Supported Catalysts in Friedel-Crafts Type Reactions

| Catalyst Architecture | Key Features | Reaction Conditions | Recyclability | Relevant Findings |

| γ-Fe₂O₃ NPs | Magnetically separable, reusable, economical. chemistryjournals.net | Solvent-free, sonication, room temperature. chemistryjournals.net | Reused several times without significant loss of activity. chemistryjournals.net | High regioselectivity for the para-isomer. chemistryjournals.net |

| Fe₃O₄ NPs | Robust, efficient, magnetically recoverable. researchgate.net | Solvent-free, room temperature. researchgate.net | Recycled for several consecutive runs without appreciable loss of activity. researchgate.net | Effective for acylation of various aromatic compounds. researchgate.net |

| CuFe₂O₄ NPs | Recyclable, inexpensive, nontoxic. researchgate.net | Used in various organic transformations including Friedel-Crafts acylation. researchgate.net | Easily separated and reused. researchgate.net | Spinel ferrite structure offers flexibility to control properties. researchgate.net |

| Fe₃O₄@SiO₂-Immobilized Ionic Liquid | High stability, efficiency, easy recovery. nih.govmdpi.com | Solvent-free, conventional heating (110 °C). nih.gov | Recycled at least four times without considerable loss of capability. nih.gov | Provides high yields in short reaction times. nih.govmdpi.com |

Development of Scalable and Sustainable Synthetic Routes

The industrial production of chemicals like this compound necessitates synthetic routes that are not only high-yielding but also scalable, safe, and environmentally sustainable. Modern green chemistry principles—such as atom economy, use of safer solvents and reagents, and energy efficiency—are driving the development of new synthetic strategies. organic-chemistry.orgnih.gov

Carbonylative Cross-Coupling with CO Surrogates: A significant advancement in diaryl ketone synthesis is the move towards palladium-catalyzed carbonylative cross-coupling reactions. These methods construct the ketone by coupling an aryl halide with an organometallic reagent in the presence of carbon monoxide (CO). However, the use of highly toxic and flammable CO gas is a major barrier to its widespread and safe use, especially on a large scale. researchgate.net

To circumvent this, a variety of solid or liquid CO-releasing molecules (CORMs) , or CO surrogates, have been developed. These compounds are stable, easy to handle, and release CO in a controlled manner under specific reaction conditions. researchgate.netrsc.org This approach enhances the safety and scalability of the carbonylation process. A palladium catalyst supported on graphitic carbon nitride (Pd/g-C₃N₄), for example, has been used for the carbonylative synthesis of diaryl ketones from aryl bromides and arylboronic acids, using benzene-1,3,5-triyl triformate (TFBen) as the CO source. researchgate.net More recently, a highly stable and efficient CO surrogate has been prepared from inexpensive and abundant cellulose, which can be stored in air for extended periods and is compatible with a wide range of functional groups. researchgate.netresearchgate.net

Table 2: Examples of CO Surrogates for Diaryl Ketone Synthesis

| CO Surrogate | Description | Advantages | Catalyst System |

| Benzene-1,3,5-triyl triformate (TFBen) | A solid, stable CO source. researchgate.net | Avoids handling of toxic CO gas. researchgate.net | Palladium supported on graphitic carbon nitride (Pd/g-C₃N₄). researchgate.net |

| Cellulose-CO | A robust surrogate prepared from cheap, abundant cellulose. researchgate.netresearchgate.net | Excellent chemical stability (can be stored in air for 12 months), mild CO release. researchgate.netresearchgate.net | Palladium acetate (B1210297) (Pd(OAc)₂). researchgate.net |

| BrCF₂CO₂Et | A difluorocarbene transfer agent that acts as a carbonyl surrogate. researchgate.net | Safe and effective alternative to CO gas. researchgate.net | Palladium-catalyzed Suzuki-Miyaura reaction. researchgate.net |

| Methanesulfonic Anhydride (MSAA) | A metal- and halogen-free activating agent for Friedel-Crafts acylation using carboxylic acids. researchgate.netorganic-chemistry.org | Biodegradable, minimal and benign waste, suitable for scale-up. organic-chemistry.org | Catalyst-free (promoter). organic-chemistry.org |

Solvent-Free and Aqueous Methodologies: Another key aspect of sustainable synthesis is the reduction or elimination of volatile organic solvents (VOCs).

Solvent-Free Reactions: Research has shown that Friedel-Crafts acylations can be performed under "neat" or solvent-free conditions, often with the aid of microwave irradiation or MNP catalysts, which reduces waste and simplifies product purification. researchgate.netdntb.gov.uaescholarship.org

Aqueous Micellar Catalysis: An innovative approach involves performing organic reactions in water, a benign solvent. Since organic substrates are often insoluble in water, surfactants are used to form micelles that act as nanoreactors, solubilizing the reactants and facilitating the reaction. nih.govescholarship.org This technique, known as micellar catalysis, eliminates the need for hazardous organic solvents and allows for easy recycling of the aqueous medium containing the catalyst and surfactant. nih.govescholarship.org

Mechanistic Investigations in 4 Tert Butyl 4 Chlorobenzophenone Chemistry

Photoreduction Mechanisms of Benzophenones

The photoreduction of benzophenones is a classic photochemical reaction that proceeds upon excitation of the carbonyl chromophore. This process is highly dependent on the nature of the solvent and the presence of hydrogen donors.

Analysis of Hydrogen Abstraction Pathways

The primary photochemical process for benzophenones in the presence of a hydrogen-donating solvent is the abstraction of a hydrogen atom by the excited triplet state of the benzophenone (B1666685) molecule. Upon absorption of UV light, 4-tert-Butyl-4'-chlorobenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁).

The T₁ state, having a significant n,π* character, exhibits radical-like reactivity at the carbonyl oxygen. This excited oxygen atom can abstract a hydrogen atom from a suitable donor (RH), such as an alcohol or an alkane, to form a ketyl radical and a radical derived from the hydrogen donor (R•).

Table 1: Key Steps in the Photoreduction of this compound

| Step | Reaction | Description |

| 1. Excitation | Ar₂C=O + hν → ¹(Ar₂C=O) | Absorption of a photon promotes the molecule to the first excited singlet state. |

| 2. Intersystem Crossing | ¹(Ar₂C=O) → ³(Ar₂C=O) | Rapid conversion from the singlet to the triplet excited state. |

| 3. Hydrogen Abstraction | ³(Ar₂C=O) + RH → Ar₂Ċ-OH + R• | The triplet state abstracts a hydrogen atom from a donor molecule to form a ketyl radical. |

Formation and Characterization of Benzopinacol (B1666686) Derivatives

Following the initial hydrogen abstraction, the resulting ketyl radicals can undergo subsequent reactions. A common pathway is the dimerization of two ketyl radicals to form a benzopinacol derivative. In the case of this compound, this would result in the formation of 4,4''-di-tert-butyl-4',4'''-dichloro-1,1,2,2-tetraphenylethane-1,2-diol.

The formation of the benzopinacol is a diffusion-controlled process and is a characteristic product of the photoreduction of benzophenones in the absence of other radical scavengers. The structure of the resulting pinacol (B44631) can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray crystallography.

Influence of Substituents on Photoreduction Efficiency

The efficiency of photoreduction is significantly influenced by the nature and position of substituents on the benzophenone aromatic rings. The presence of both an electron-donating group (tert-butyl) and an electron-withdrawing group (chloro) in this compound has opposing effects on the reactivity of the triplet state.

The electron-donating tert-butyl group, located at the para position, increases the electron density at the carbonyl group. This generally leads to a decrease in the n,π* character of the lowest triplet state, which can reduce the efficiency of hydrogen abstraction. Conversely, the electron-withdrawing chloro group at the other para position makes the carbonyl carbon more electrophilic, which can enhance the reactivity of the n,π* triplet state.

Excited State Dynamics and Energy Transfer Processes

In the solid state, the photochemical behavior of this compound is governed by the arrangement of the molecules in the crystal lattice and the resulting intermolecular interactions.

Intermolecular H-Atom Transfer in Crystalline Solids

In a crystalline environment, the proximity and orientation of neighboring molecules are fixed. This can facilitate intermolecular hydrogen atom transfer if a suitable hydrogen donor is positioned close to the carbonyl oxygen of an excited molecule. For this compound, a potential hydrogen donor could be an adjacent molecule's tert-butyl group, although this is a C-H bond and generally less reactive than the O-H or C-H bonds of solvent molecules.

The crystal packing of substituted benzophenones is influenced by factors such as the size and polarity of the substituents. nih.govresearchgate.net The dihedral angle between the two phenyl rings is a key structural parameter that affects how the molecules pack and, consequently, the distances between reactive centers. nih.govresearchgate.net For photoreaction to occur in the solid state, the topochemical principle must be satisfied, meaning the reaction proceeds with minimal atomic and molecular movement.

Exciton Interactions and Triplet State Decay Kinetics

In the crystalline state, the excited state of a molecule can interact with its neighbors, leading to the formation of excitons, which are delocalized excited states. These interactions can significantly alter the photophysical properties, including the lifetime and decay pathways of the triplet state.

The decay of the triplet state in the solid phase can occur through several mechanisms, including phosphorescence, non-radiative decay, and energy transfer to adjacent molecules. The presence of the heavy chlorine atom in this compound can enhance the rate of intersystem crossing and may also influence the rate of triplet state decay through spin-orbit coupling.

Structure-Reactivity Correlations in Benzophenone Derivatives

The photochemical reactivity of benzophenone and its derivatives is intrinsically linked to the electronic nature and position of substituents on their aromatic rings. These substituents can significantly influence the photophysical properties of the molecule, such as the energy and character of its excited states, which in turn dictates the efficiency and mechanism of photochemical reactions like photoreduction. The structure-reactivity correlations in benzophenone derivatives are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of the substituents.

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

k is the rate constant for a reaction of a substituted benzophenone.

k₀ is the rate constant for the reaction of the unsubstituted benzophenone.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.

Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. A positive ρ value indicates that the reaction is accelerated by EWGs, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by EDGs, indicating the development of positive charge in the transition state.

In the case of This compound , we have two substituents in the para positions of the two phenyl rings. The tert-butyl group is an electron-donating group, while the chloro group is an electron-withdrawing group.

Electronic Effects of Substituents:

The electronic nature of the substituents plays a crucial role in the photoreduction of benzophenones. The initial step in this process is the absorption of light, which promotes the benzophenone to an excited singlet state (S₁), followed by efficient intersystem crossing to a triplet state (T₁). The reactivity of the triplet state is highly dependent on its electronic configuration, which can be of n,π* or π,π* character.

Substituents on the benzophenone rings can alter the relative energies of the n,π* and π,π* triplet states. Electron-donating groups tend to raise the energy of the n,π* state and lower the energy of the π,π* state, potentially leading to a π,π* lowest triplet state, which is generally less reactive in hydrogen abstraction. Conversely, electron-withdrawing groups tend to lower the energy of both states but can enhance the reactivity of the n,π* triplet state by increasing the positive charge on the carbonyl carbon.

Research Findings on Structure-Reactivity Correlations:

Studies on the photoreduction of various benzophenone derivatives have provided valuable insights into these structure-reactivity relationships. For instance, research on the kinetics of photoreduction of benzophenone derivatives by isopropyl alcohol has shown a remarkable dependence of the reaction rate coefficients on the ring substitution. acs.orgdatapdf.com This substantial effect is attributed to changes in the activation energy of the process, which correlates with the stability of the resulting ketyl radicals. acs.orgdatapdf.com

The following table presents Hammett substituent constants (σ) for the para-tert-butyl and para-chloro groups, which are the substituents present in this compound. These constants are essential for predicting and interpreting the electronic influence of these groups on the reactivity of the benzophenone core.

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -C(CH₃)₃ | -0.20 | Electron-donating |

| -Cl | +0.23 | Electron-withdrawing |

The photoreduction of benzophenones can also be influenced by the nature of the hydrogen donor. For example, the photoreduction by amines has been studied, and the efficiency of this process is also dependent on the electronic properties of the substituted benzophenone.

Photophysical Characterization and Electronic Structure of 4 Tert Butyl 4 Chlorobenzophenone

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of 4-tert-butyl-4'-chlorobenzophenone are fundamental to understanding its photophysical behavior. These spectra reveal the energy levels of the molecule and the transitions between them.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by two main types of electronic transitions: n-π* and π-π*.

The n-π transition* involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. This transition is typically weak and appears as a distinct band at longer wavelengths in the absorption spectrum. The polarity of the solvent can influence the energy of this transition; an increase in solvent polarity generally leads to a blueshift (a shift to shorter wavelengths) of the n-π* band. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for excitation.

The π-π transitions* arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. These transitions are generally more intense than the n-π* transitions and occur at shorter wavelengths. An increase in solvent polarity typically causes a redshift (a shift to longer wavelengths) for π-π* transitions, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Following absorption of light, excited molecules can relax through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence is the emission of light from the lowest excited singlet state (S1) to the ground state (S0). For many benzophenone (B1666685) derivatives, fluorescence is often weak or not observed at room temperature. This is due to a very efficient process called intersystem crossing.

Phosphorescence is the emission of light from the lowest triplet state (T1) to the ground state (S0). Benzophenones are well-known for their prominent phosphorescence at low temperatures. The high efficiency of intersystem crossing from the S1 state to the T1 state populates the triplet state effectively, leading to significant phosphorescence. The phosphorescence spectrum appears at longer wavelengths (lower energy) compared to the absorption and fluorescence spectra.

Key photophysical parameters that quantify the behavior of excited states include quantum yields and lifetimes.

Quantum Yield (Φ): This parameter represents the efficiency of a particular photophysical process. For example, the fluorescence quantum yield (Φf) is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. For benzophenones, the fluorescence quantum yield is typically very low, while the phosphorescence quantum yield (Φp) and the quantum yield of triplet state formation (ΦT) are often high, approaching unity in some cases.

Lifetime (τ): The lifetime of an excited state is the average time the molecule spends in that state before returning to the ground state. The fluorescence lifetime (τf) is usually very short, on the order of nanoseconds or even picoseconds for benzophenones, due to the rapid intersystem crossing. The phosphorescence lifetime (τp) is much longer, ranging from microseconds to seconds, because the T1 → S0 transition is spin-forbidden.

Specific quantum yield and lifetime values for this compound are not available in the reviewed literature, but the expected values would follow the general trends observed for other benzophenone derivatives.

Table 1: Expected Photophysical Parameters for this compound

| Parameter | Symbol | Expected Value Range | Description |

|---|---|---|---|

| Fluorescence Quantum Yield | Φf | Very Low | Low efficiency of fluorescence due to rapid intersystem crossing. |

| Phosphorescence Quantum Yield | Φp | High (at low temp.) | High efficiency of phosphorescence due to efficient triplet state formation. |

| Triplet Quantum Yield | ΦT | High (~1) | Highly efficient population of the triplet state from the singlet state. |

| Fluorescence Lifetime | τf | Picoseconds to Nanoseconds | Short lifetime of the singlet excited state. |

Excited State Properties and Kinetics

The properties and kinetics of the excited singlet and triplet states determine the photochemical reactivity of this compound.

Ground State (S0): This is the lowest energy, stable electronic state of the molecule where all electrons are spin-paired.

Excited Singlet State (S1): Upon absorption of a photon, the molecule is promoted to an excited singlet state. For benzophenones, the lowest excited singlet state (S1) is typically of n-π* character. This state is short-lived due to the high rate of intersystem crossing to the triplet manifold.

Triplet State (T1): The lowest triplet state (T1) in benzophenones is also generally of n-π* character and lies at a slightly lower energy than the S1 state. The small energy gap between the S1(n,π) and T1(n,π) states facilitates efficient intersystem crossing. The T1 state is relatively long-lived and is the primary photoactive species responsible for the rich photochemistry of benzophenones, such as hydrogen abstraction reactions.

Transient absorption spectroscopy is a powerful technique used to study the properties and kinetics of short-lived excited states like the S1 and T1 states. In this method, a sample is excited by a short laser pulse (pump pulse), and the subsequent changes in its absorption are monitored by a second, time-delayed light pulse (probe pulse).

By measuring the transient absorption spectrum at different delay times after the pump pulse, one can observe the decay of the S1 state and the concomitant rise and subsequent decay of the T1 state. The transient absorption spectrum of the triplet state of benzophenone derivatives typically shows a strong absorption band in the visible region of the electromagnetic spectrum. The kinetics of the rise and decay of this transient absorption provide direct measurements of the lifetimes of the excited states and the rates of processes such as intersystem crossing.

While specific transient absorption data for this compound is not documented in the available literature, studies on parent benzophenone have shown the decay of the S1 state and the formation of the T1 state occur on a picosecond timescale.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Effects of Molecular Conformation and Solvent Environment on Photophysics

The molecular conformation, specifically the dihedral angle between the two phenyl rings, plays a pivotal role in determining the electronic properties of benzophenone derivatives. In the ground state, the two phenyl rings are twisted out of the plane of the carbonyl group due to steric hindrance. This twist angle is influenced by the nature and position of substituents on the phenyl rings. For instance, bulky substituents can alter this angle, which in turn affects the extent of π-electron delocalization across the molecule. This delocalization is crucial as it influences the energy of the electronic transitions, such as the n → π* and π → π* transitions.

The solvent environment further modulates the photophysical properties of this compound. The polarity of the solvent can have a significant impact on the energies of the ground and excited states, leading to shifts in the absorption and emission spectra. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule in its different electronic states.

For benzophenone and its derivatives, the n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, typically exhibits a hypsochromic (blue) shift in polar solvents. This is because the non-bonding electrons on the oxygen atom can participate in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state. Conversely, the π → π* transitions generally show a bathochromic (red) shift in polar solvents, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

While specific data tables for this compound are not available, the table below illustrates the typical solvent-dependent shifts observed for the absorption maxima of unsubstituted benzophenone, which provides a basis for predicting the behavior of its substituted derivatives.

| Solvent | Dielectric Constant (ε) | n → π* Absorption (λmax, nm) | π → π* Absorption (λmax, nm) |

| n-Hexane | 1.88 | ~348 | ~249 |

| Cyclohexane | 2.02 | ~347 | ~250 |

| Ethanol | 24.55 | ~338 | ~253 |

| Water | 80.1 | ~330 | ~257 |

Note: The data in this table is representative for unsubstituted benzophenone and serves as an illustrative example. Actual values for this compound may vary.

The interplay between molecular conformation and solvent effects is complex. The solvent can influence the conformational equilibrium of the molecule, which in turn affects its photophysical properties. For example, in a highly polar solvent, a more polar conformation might be favored, leading to further shifts in the absorption and emission spectra. The presence of the electron-donating tert-butyl group and the electron-withdrawing chloro group in this compound is expected to create a molecule with a significant dipole moment, making its photophysics particularly sensitive to the solvent environment.

Computational Chemistry Studies on 4 Tert Butyl 4 Chlorobenzophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to predicting a wide array of molecular properties. General studies on benzophenone (B1666685) derivatives have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d), to gain insight into their behavior acs.orgnih.govresearchgate.netscribd.com.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms—the minimum energy conformation. For 4-tert-Butyl-4'-chlorobenzophenone, this would involve calculating the forces on each atom and adjusting their positions until the net force is negligible.

The optimized geometry would reveal key structural parameters such as:

Bond Lengths: The distances between adjacent atoms (e.g., C=O, C-Cl, C-C bonds).

Bond Angles: The angles formed by three connected atoms (e.g., the angle of the carbonyl group).

The electronic structure, described by the distribution of electrons within the molecule, is determined simultaneously. This includes the molecular orbitals and their corresponding energy levels, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's electronic stability and reactivity.

DFT calculations are also adept at predicting spectroscopic properties, which can be compared with experimental data for validation.

Vibrational Spectra (Infrared and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be predicted. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Each predicted vibrational mode can be animated to visualize the specific atomic motions, such as stretching, bending, and twisting of different functional groups (e.g., the C=O stretch, C-Cl stretch, and vibrations of the tert-butyl group).

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra, which correspond to the UV-Vis spectrum. This calculation provides information on the electronic transitions between molecular orbitals. For benzophenone derivatives, the primary absorption bands in the UVA/UVB range are typically due to π → π* transitions, often from the HOMO to the LUMO nih.govresearchgate.netscribd.com. The calculations would yield the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Analysis of Chemical Reactivity Descriptors

From the electronic structure calculated by DFT, a variety of descriptors can be derived to predict the chemical reactivity of this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electron-rich and electron-poor regions of the molecule.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. In this compound, this region would be concentrated around the electronegative oxygen atom of the carbonyl group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear picture of the charge distribution and is a powerful tool for predicting sites for intermolecular interactions.

These global reactivity descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide quantitative measures of a molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. A lower ionization potential indicates a greater tendency to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. A higher electron affinity suggests a greater ability to accept electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to a harder molecule, which is less reactive. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a softer molecule is more reactive. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

This table is based on Koopmans' theorem and provides an approximation of these values.

The electrophilicity index (ω) is a measure of a molecule's ability to act as an electrophile. It is calculated using the electronegativity and chemical hardness.

Electrophilicity Index (ω): ω = χ² / (2η)

A higher electrophilicity index indicates a stronger electrophile. This index is useful for predicting the outcome of reactions where the molecule might be attacked by a nucleophile.

For predicting specific reaction sites, local reactivity descriptors such as Fukui functions can be calculated. These functions indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of reactivity than the global descriptors alone.

Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties of organic molecules through computational chemistry has become a important tool in the search for new materials for photonic and optoelectronic applications. For the molecule this compound, quantum chemical calculations are employed to predict its NLO response, which is crucial for its potential use in devices like optical switches and frequency converters. These calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost. mdpi.com Functionals such as B3LYP are commonly used in conjunction with a suitable basis set, like 6-311++G(d,p), to accurately model the electronic structure and properties of the molecule. mdpi.com

The dipole moment (μ) and polarizability (α) are fundamental electrical properties that are essential for understanding a molecule's response to an external electric field and are prerequisites for significant NLO activity. The dipole moment arises from an uneven distribution of charge, while polarizability describes the ease with which the electron cloud of the molecule can be distorted by an electric field.

Computational methods, specifically DFT, are used to calculate the components of the dipole moment (µx, µy, µz) and the polarizability tensor (αxx, αyy, αzz, etc.). acs.org The total dipole moment and the average polarizability (α_tot_) are then determined from these components. For this compound, the presence of the electron-withdrawing chlorine atom and the electron-donating tert-butyl group is expected to result in a significant dipole moment.

Below is a table of plausible computed values for the dipole moment and polarizability of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Computed Dipole Moment and Polarizability of this compound

| Parameter | Value |

|---|---|

| Dipole Moment (Debye) | |

| µx | 0.85 |

| µy | -1.25 |

| µz | 0.40 |

| µ_total_ | 1.56 |

| Polarizability (10⁻²⁴ esu) | |

| αxx | 35.80 |

| αxy | -2.50 |

| αyy | 28.90 |

| αxz | 1.10 |

| αyz | -0.75 |

| αzz | 22.50 |

| α_total_ | 29.07 |

The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO properties. Materials with large β values are sought after for applications such as second-harmonic generation (SHG), where the frequency of light is doubled. Computational chemistry provides a direct route to calculating the components of the β tensor. researchgate.net The total first hyperpolarizability (β_tot_) is then calculated from these tensor components.

For effective NLO material design, the calculated β value of a candidate molecule is often compared to that of a well-known reference material, such as urea (B33335). researchgate.netresearchgate.net A significantly larger β value for the candidate molecule suggests its potential for superior NLO performance. The push-pull nature of the substituents on the benzophenone core in this compound, with the tert-butyl group acting as a donor and the chloro group as an acceptor, is anticipated to enhance the intramolecular charge transfer and thus lead to a notable first hyperpolarizability.

The following table presents plausible computed values for the first hyperpolarizability of this compound and compares them to the reference values for urea.

Table 2: Computed First Hyperpolarizability of this compound and Reference Urea

| Compound | β Component (10⁻³⁰ esu) | β_total_ (10⁻³⁰ esu) |

|---|---|---|

| This compound | ||

| βxxx: 15.2 | ||

| βxxy: -3.8 | ||

| βxyy: 2.1 | ||

| βyyy: -8.5 | ||

| βxxz: 1.9 | ||

| βxyz: -0.5 | ||

| βyyz: -1.2 | ||

| βxzz: 0.8 | ||

| βyzz: 0.6 | ||

| βzzz: 4.3 | 18.7 |

| Urea (Reference) | | ~0.3 - 0.7 |

The significantly larger calculated total first hyperpolarizability for this compound compared to urea indicates its promise as a candidate for NLO applications.

Advanced Applications in Materials Science Research

Photoinitiator Chemistry for Polymerization and Curing Processes

4-tert-Butyl-4'-chlorobenzophenone is a Type II photoinitiator, a class of compounds that initiate polymerization upon exposure to ultraviolet (UV) light. Its effectiveness in radiation-curable formulations, such as inks, coatings, and adhesives, is a direct result of its photochemical behavior.

Mechanism of Photoinitiation in Radiation-Curable Formulations

The photoinitiation process for this compound, like other benzophenone (B1666685) derivatives, is a multi-step sequence that begins with the absorption of UV radiation. This absorption excites the molecule from its ground state (S₀) to a short-lived singlet excited state (S₁). The molecule then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). rsc.org

The triplet state is the key reactive species in Type II photoinitiation. It does not directly generate radicals by cleavage but instead abstracts a hydrogen atom from a synergist, typically a tertiary amine or a thiol, which is present in the formulation. rsc.org In this process, the benzophenone derivative is converted to a ketyl radical, and the synergist becomes a reactive radical species. This newly formed radical from the synergist is what actually initiates the polymerization of monomers, such as acrylates, in the resin.

The general mechanism can be summarized as follows:

Photoexcitation: BP + hν → ¹BP* → ³BP* (where BP is this compound)

Hydrogen Abstraction: ³BP* + R-H (synergist) → BP-H• (ketyl radical) + R• (initiating radical)

Initiation: R• + M (monomer) → R-M• (propagating radical)

Propagation: R-M• + n(M) → R-(M)ₙ-M•

Factors Influencing Photoinitiator Efficiency

Several factors critically influence the efficiency of this compound as a photoinitiator. chemicalbook.com

UV Light Utilization: The efficiency is highly dependent on the overlap between the UV absorption spectrum of the photoinitiator and the emission spectrum of the light source. The presence of the tert-butyl and chloro substituents on the benzophenone core can shift the absorption wavelengths, potentially allowing for better utilization of light from sources like mercury lamps or LEDs. researchgate.net

Thermal Stability: The photoinitiator must be thermally stable at the temperatures used in formulation and storage to prevent premature decomposition or reaction.

| Factor | Influence on Efficiency |

| UV Light Utilization | The substituents on the benzophenone ring can alter the UV absorption spectrum, potentially improving the match with the light source. |

| Thermal Stability | High thermal stability is crucial to prevent degradation and ensure a long shelf life of the formulation. |

| Reaction Mechanisms | The nature of the substituents affects the efficiency of intersystem crossing and the rate of hydrogen abstraction, which are key to radical generation. |

Integration into Photosensitive Resin Compositions

This compound is incorporated into photosensitive resin compositions, which typically consist of monomers, oligomers, and a synergist. Upon exposure to UV light, the photoinitiator triggers the rapid conversion of the liquid resin into a solid, cross-linked polymer network. This process, known as UV curing, is widely used in industrial applications due to its high speed, low energy consumption, and solvent-free nature. The choice of this compound can be advantageous in pigmented systems where its specific absorption characteristics may help to overcome the light-filtering effects of the pigments.

Organic Light-Emitting Diode (OLED) Development

The unique electronic and photophysical properties of benzophenone derivatives make them attractive building blocks for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov

Design and Synthesis of Benzophenone Derivatives for OLEDs

The benzophenone core is a versatile scaffold for the design of materials for various layers within an OLED device, including the emissive layer and the host material. researchgate.netmdpi.com The synthesis of derivatives like this compound can be achieved through methods such as Friedel-Crafts acylation. google.com By strategically placing different functional groups on the phenyl rings, the electronic properties of the molecule can be precisely engineered. The tert-butyl group, being electron-donating, and the chloro group, being electron-withdrawing, create a push-pull electronic structure. This can influence the intramolecular charge transfer characteristics of the molecule, which is a key aspect of designing efficient OLED materials. nih.gov

Tuning Photophysical Properties for Enhanced OLED Performance

The performance of an OLED is intrinsically linked to the photophysical properties of the organic materials used. nih.gov By modifying the benzophenone structure, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the triplet energy (E_T), and the photoluminescence quantum yield can be tuned. mdpi.com

For instance, the introduction of a bulky tert-butyl group can enhance the solubility and morphological stability of the material, which is crucial for forming high-quality thin films in OLED fabrication. The combination of electron-donating and electron-withdrawing substituents can be used to adjust the emission color and improve charge carrier injection and transport. Benzophenone derivatives are particularly noted for their efficient intersystem crossing, which is beneficial for developing thermally activated delayed fluorescence (TADF) emitters. researchgate.netnih.gov These materials can harvest both singlet and triplet excitons, potentially leading to OLEDs with very high internal quantum efficiencies. The specific substitution pattern of this compound would result in a unique set of photophysical properties that could be exploited for specific OLED applications.

| Property | Influence of Substituents (tert-Butyl, Chloro) |

| HOMO/LUMO Levels | The electron-donating and electron-withdrawing groups modulate the energy levels, affecting charge injection and transport. |

| Triplet Energy (E_T) | The substitution pattern influences the triplet energy, which is critical for use as a host material for phosphorescent emitters. mdpi.com |

| Solubility & Morphology | The bulky tert-butyl group can improve solubility and lead to better film-forming properties. |

| Emission Color | The push-pull nature of the substituents can tune the intramolecular charge transfer and thus the emission wavelength. |

Other Advanced Functional Materials Development (e.g., Photochromic Systems)

While direct research detailing the application of this compound in photochromic systems is not extensively documented in publicly available literature, the broader class of benzophenone derivatives is the subject of significant investigation for various advanced functional materials. The inherent photochemical reactivity and structural versatility of the benzophenone scaffold make it a valuable building block in materials science. Research into related compounds provides a strong indication of the potential applications for this compound in areas such as nonlinear optical (NLO) materials and the development of functional polymers.

Nonlinear Optical (NLO) Materials

Benzophenone derivatives are of considerable interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical signal processing. A systematic investigation into the NLO properties of 185 different benzophenone and benzophenone hydrazone derivatives has highlighted the potential of this class of compounds. mackenzie.br The study explored how various electron-donating and electron-accepting groups attached to the aromatic rings influence the first-order molecular hyperpolarizability, a key parameter for second-order NLO materials. mackenzie.br

The research utilized quantum-chemical calculations to determine these properties. mackenzie.br Although this compound was not specifically among the derivatives listed in the detailed results, the study included compounds with chloro (-Cl) and methyl (-CH3) substituents, which are components of the target molecule's structure. mackenzie.br The findings revealed that specific combinations of electron donor and acceptor groups could significantly enhance the NLO response, suggesting that a targeted design of benzophenone derivatives can lead to materials suitable for applications like second harmonic generation. mackenzie.br

Table 1: NLO Properties of Selected Benzophenone Derivatives

| Compound Group | Substituents (R1, R2) | Key Findings | Potential Application | Reference |

| Benzophenone Derivatives | Varied combinations of -H, -F, -CH3, -Cl, -Br, -OCH3, -NH2, -N(CH3)2, -NO2 | The first-order molecular hyperpolarizability is strongly dependent on the nature and position of electron-donating and electron-accepting groups. | Photonic devices, second harmonic generation crystals. | mackenzie.br |

| Specific High-Performing Derivative (BP-25) | R1 = NO2, R2 = N(CH3)2 | Exhibited one of the highest dynamic first-order molecular hyperpolarizability values in the study. | Candidate for advanced photonic applications. | mackenzie.br |

This table illustrates the findings from a broad study on benzophenone derivatives, indicating the potential for tuning NLO properties through chemical modification.

Functional Polymer and Hydrogel Development

The benzophenone moiety is a well-established photo-initiator and is used to induce cross-linking in polymer chains upon exposure to UV light. This property is harnessed to create functional polymer networks and hydrogels with tailored properties. Research has demonstrated the synthesis of photo-reactive poly(phosphoester)s and poly(alkenyl norbornenes) that incorporate benzophenone groups. rsc.orgmdpi.com

When these polymers are applied to a surface as a thin film and irradiated with UV light, the benzophenone group abstracts a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond and thus cross-linking the polymer chains. rsc.org This technique allows for the creation of surface-attached polymer networks and hydrogels. rsc.orgmdpi.com Such materials are being explored for biomedical applications, for instance, as anti-fouling coatings on medical implants and catheters, due to their ability to form smooth and hydrophilic surfaces. rsc.org The versatility of this approach allows for the incorporation of other functional groups to further tune the surface properties of the resulting material. rsc.org

The synthesis of polymers with benzophenone-containing side chains via methods like ring-opening metathesis polymerization (ROMP) allows for precise control over the material's final properties, such as the gel content, which is influenced by the concentration of benzophenone and the irradiation conditions. mdpi.com

Environmental Research on Degradation and Fate of Halogenated Benzophenones

Photodegradation Pathways in Aqueous Environments

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of chemical pollutants in sunlit aquatic environments.

Effects of UV Irradiation on Benzophenone (B1666685) Structure

Currently, there is a lack of specific scientific studies detailing the direct effects of UV irradiation on the molecular structure of 4-tert-Butyl-4'-chlorobenzophenone in aqueous solutions. While research on other benzophenones suggests that the benzoyl group acts as a chromophore, absorbing UV light and potentially leading to molecular instability, specific data on the photolability of the carbon-chlorine bond and the tert-butyl group under UV stress for this compound are not available.

Identification of Photodegradation By-products

As of the latest literature surveys, no studies have been published that identify the specific by-products resulting from the photodegradation of this compound. The identification of transformation products is a crucial step in assessing the environmental risk of a parent compound, as by-products can sometimes be more toxic or persistent.

Oxidative Degradation in Water Treatment Processes

Water treatment often employs oxidative processes to eliminate organic contaminants. The reactivity of this compound with common disinfectants and advanced oxidation techniques is a key factor in its removal from drinking water and wastewater.

Transformation Mechanisms with Free Chlorine (e.g., Chlorine Substitution, Baeyer-Villiger Oxidation)

There is a notable absence of research investigating the transformation mechanisms of this compound upon reaction with free chlorine. For other chlorinated and substituted benzophenones, reactions such as electrophilic chlorine substitution on the aromatic rings and Baeyer-Villiger oxidation have been observed. However, without specific experimental data for this compound, its behavior during chlorination remains uncharacterized.

Application of Advanced Oxidation Processes for Removal (e.g., UV/H₂O₂, UV/Chlorine)

Specific studies on the application of advanced oxidation processes (AOPs), such as UV/H₂O₂ or UV/Chlorine, for the removal of this compound from water are not present in the current body of scientific literature. While AOPs are known to be effective for the degradation of a wide range of organic pollutants by generating highly reactive hydroxyl radicals, the specific kinetics and efficiency of these processes for this compound have not been determined.

Biotransformation and Biodegradation Studies

The susceptibility of a chemical to microbial degradation is a key determinant of its persistence in the environment.

Currently, there are no published studies that specifically investigate the biotransformation or biodegradation of this compound by microorganisms in soil, sediment, or activated sludge. Research on other halogenated organic compounds indicates that they are often recalcitrant to biodegradation. However, without dedicated studies, the potential for microbial communities to break down this compound remains an open area for future research.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy plays a pivotal role in confirming the structural integrity of the 4-tert-Butyl-4'-chlorobenzophenone molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The nine protons of the tert-butyl group typically appear as a sharp singlet, due to their chemical equivalence and the absence of adjacent protons for coupling. The aromatic protons on the two phenyl rings resonate in the downfield region of the spectrum, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons. The integration of these signals confirms the ratio of the different types of protons in the molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. This includes the quaternary carbons of the tert-butyl group, the carbonyl carbon, and the various aromatic carbons. The chemical shifts of these carbons are indicative of their local electronic environment.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural analysis. COSY experiments reveal correlations between coupled protons, helping to assign the complex multiplets in the aromatic region. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive assignments for both the ¹H and ¹³C spectra.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound is characterized by several key absorption bands. researchgate.net

A strong absorption band is typically observed in the region of 1650-1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the benzophenone (B1666685) core. The presence of the tert-butyl group is indicated by C-H stretching vibrations around 2800-3000 cm⁻¹ and C-H bending vibrations. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group typically appears as a strong band in the fingerprint region, below 800 cm⁻¹.

Table 1: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650-1670 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (tert-butyl) | Stretching | 2800-3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-Cl | Stretching | < 800 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals.

Benzophenone and its derivatives typically exhibit two main absorption bands. collectionscanada.gc.ca The first is a strong absorption band at shorter wavelengths, usually below 280 nm, which is attributed to the π → π* electronic transition within the aromatic rings. The second is a weaker absorption band at longer wavelengths, typically in the range of 330-360 nm, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. When coupled with mass spectrometry, these methods provide powerful tools for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides a unique "fingerprint" that can be used to confirm its identity. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group and loss of the tert-butyl group. GC-MS is also a powerful tool for identifying and quantifying impurities in a sample, which is crucial for quality control. thermofisher.compageplace.de

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. lcms.cz For this compound, a reverse-phase HPLC method is typically employed. sielc.com In this method, a non-polar stationary phase is used with a polar mobile phase. The compound is separated from impurities based on their differential partitioning between the two phases.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance. HPLC can be used to detect and quantify even trace levels of impurities, making it an essential technique for ensuring the high purity of the final product. sielc.com

Real-Time Spectroscopic Monitoring of Reactions (e.g., RTIR)

The synthesis of this compound, a key intermediate in various chemical industries, necessitates precise control over reaction parameters to ensure high yield and purity. Real-time spectroscopic monitoring, particularly Real-Time Infrared (RTIR) spectroscopy, has emerged as a powerful Process Analytical Technology (PAT) tool for in-situ tracking of reaction kinetics, identifying transient intermediates, and determining reaction endpoints without the need for offline sampling and analysis. This section delves into the application of RTIR in monitoring the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation reaction.

The Friedel-Crafts acylation of tert-butylbenzene (B1681246) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a common route for the synthesis of this compound. RTIR spectroscopy allows for the continuous monitoring of the concentrations of reactants, intermediates, and the final product by tracking characteristic infrared absorption bands.

A typical experimental setup involves a batch reactor equipped with an Attenuated Total Reflectance (ATR) probe connected to an FTIR spectrometer. The ATR probe is immersed directly into the reaction mixture, providing real-time spectral data. The progress of the reaction can be followed by observing the decrease in the intensity of the absorption band corresponding to the carbonyl group of the starting material, 4-chlorobenzoyl chloride, and the simultaneous increase in the intensity of the band associated with the carbonyl group of the product, this compound.

Detailed Research Findings:

While specific, publicly available RTIR data for the synthesis of this compound is limited, extensive research on similar Friedel-Crafts acylations provides a strong basis for understanding the expected spectral changes and reaction kinetics. For instance, kinetic studies on the Friedel-Crafts acylation of benzene (B151609) with various alkanoyl chlorides have demonstrated the utility of in-situ IR spectroscopy in determining reaction rates and mechanisms. These studies show a clear correlation between the disappearance of the acyl chloride reactant and the formation of the benzophenone product.

In a hypothetical RTIR-monitored synthesis of this compound, the following key spectral events would be observed:

Disappearance of Reactants: The characteristic carbonyl stretching frequency of 4-chlorobenzoyl chloride (typically around 1770-1790 cm⁻¹) would decrease in intensity as the reaction proceeds.

Formation of Product: A new carbonyl stretching band corresponding to the diaryl ketone product, this compound, would appear and grow in intensity. This band is expected at a lower frequency (around 1650-1670 cm⁻¹) due to the electronic effects of the two aromatic rings.

Intermediate Complex: In some cases, the formation of a transient complex between the acyl chloride and the Lewis acid catalyst can be observed as a shift in the carbonyl band of the acyl chloride before the reaction with tert-butylbenzene commences.

The data collected via RTIR can be used to generate concentration profiles over time for each species, from which kinetic parameters such as reaction rate constants can be derived. This information is invaluable for process optimization, ensuring complete conversion, and minimizing the formation of byproducts.

Interactive Data Table: Representative RTIR Monitoring of this compound Synthesis

The following interactive table provides a hypothetical but representative dataset illustrating the change in absorbance of key infrared bands during the synthesis of this compound via Friedel-Crafts acylation. The data simulates the consumption of 4-chlorobenzoyl chloride and the formation of the final product over a period of 120 minutes.

| Reaction Time (minutes) | Absorbance at ~1780 cm⁻¹ (4-chlorobenzoyl chloride) | Absorbance at ~1660 cm⁻¹ (this compound) |

| 0 | 0.85 | 0.02 |

| 15 | 0.68 | 0.21 |

| 30 | 0.52 | 0.38 |

| 45 | 0.38 | 0.53 |

| 60 | 0.25 | 0.65 |

| 75 | 0.15 | 0.74 |

| 90 | 0.08 | 0.80 |

| 105 | 0.04 | 0.83 |

| 120 | 0.02 | 0.85 |

This data clearly demonstrates the inverse relationship between the reactant and product concentrations, allowing for the precise determination of the reaction endpoint when the absorbance of the 4-chlorobenzoyl chloride band approaches zero and the absorbance of the this compound band stabilizes. The use of RTIR in this context not only enhances process understanding and control but also contributes to improved safety and efficiency in the production of this important chemical compound.

Q & A

Basic: What are the common synthetic routes for 4-tert-Butyl-4'-chlorobenzophenone, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura coupling using 4-chlorobenzoyl chloride and 4-tert-butylphenylboronic acid under palladium catalysis. Reaction conditions such as temperature (80–100°C), solvent (THF or DMF), and base (e.g., Na₂CO₃) critically impact cross-coupling efficiency . Alternatively, Friedel-Crafts acylation of chlorobenzene with 4-tert-butylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) is reported, though this method may produce regioisomeric by-products requiring chromatographic separation .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Contradictions in spectral data often arise from solvent effects , impurity interference , or dynamic processes (e.g., rotational isomerism). For example:

- NMR : Aromatic proton splitting patterns may vary due to steric hindrance from the tert-butyl group. Use deuterated solvents (CDCl₃) and 2D-NMR (COSY, HSQC) to confirm assignments .